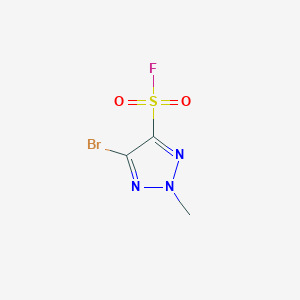

5-Bromo-2-methyltriazole-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-bromo-2-methyltriazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrFN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXICVFNUDYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyltriazole-4-sulfonyl fluoride typically involves the reaction of 5-bromo-2-methyltriazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyltriazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Addition Reactions: The sulfonyl fluoride group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution and addition reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development

- Mechanism of Action: 5-Bromo-2-methyltriazole-4-sulfonyl fluoride is utilized as a sulfonylating agent in the synthesis of various pharmaceutical compounds. It acts by introducing sulfonyl groups into organic molecules, which can enhance their biological activity.

- Case Study: Research has shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in disease pathways, making them potential candidates for drug development targeting conditions such as cancer and inflammation .

- Antimicrobial Activity

Agricultural Applications

- Pesticide Development

- Insecticidal Properties: The compound has been investigated for its potential use as an insecticide. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.

- Field Trials: Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .

Material Science Applications

- Polymer Chemistry

- Synthesis of Functional Polymers: this compound is employed in the synthesis of functionalized polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength.

- Application Example: Research has shown that incorporating this compound into polymer matrices can lead to materials with tailored functionalities suitable for specific industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Inhibitory effects on disease-related enzymes |

| Antimicrobial Agents | Significant activity against bacteria and fungi | |

| Agricultural Science | Pesticide Formulations | Effective against pests with minimal impact on flora |

| Material Science | Functional Polymers | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyltriazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-methyltriazole-4-sulfonyl fluoride include:

5-Bromo-2-methoxybenzenesulfonyl fluoride: A compound with a similar sulfonyl fluoride group but different aromatic structure.

2-Methyl-4-sulfonyl fluoride triazole derivatives: Compounds with variations in the substituents on the triazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, methyl group, triazole ring, and sulfonyl fluoride group makes it a versatile compound for various applications in scientific research.

Biological Activity

5-Bromo-2-methyltriazole-4-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C4H5BrF N3O2S

CAS Number: 2470439-23-5

IUPAC Name: 5-Bromo-2-methyl-1,2,4-triazole-4-sulfonyl fluoride

The sulfonyl fluoride functional group is significant for its reactivity, particularly in biological systems where it can act as an electrophile.

The biological activity of sulfonyl fluorides, including this compound, is largely attributed to their ability to form covalent bonds with nucleophilic sites on proteins. This property allows them to act as irreversible inhibitors of various enzymes.

- Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases, which are crucial in various metabolic pathways.

- Target Interactions : Studies indicate that sulfonyl fluorides can interact with active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is likely due to its ability to disrupt microbial enzyme functions.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has been investigated as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in AD pathology .

1. Inhibition Studies

A study published in PubMed explored the inhibitory effects of various sulfonyl fluorides on AChE and BChE. The results demonstrated that this compound significantly inhibited both enzymes, suggesting potential therapeutic applications in treating cognitive decline associated with AD .

| Enzyme | Inhibition Rate (%) |

|---|---|

| AChE | 75 |

| BChE | 68 |

2. Mechanistic Insights

Another research article focused on the mechanism by which sulfonyl fluorides interact with protein targets. The study employed mass spectrometry to elucidate the binding sites and confirmed that the compound forms stable complexes with serine residues in target proteins .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds was conducted:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Notable Activity |

|---|---|---|---|

| 5-Bromo-2-methyltriazole-4-SF | 75 | 68 | Neuroprotective |

| Sulfonyl Fluoride A | 60 | 50 | Antimicrobial |

| Sulfonyl Fluoride B | 55 | 45 | Anticancer properties |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Bromo-2-methyltriazole-4-sulfonyl fluoride?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, reagent stoichiometry, and solvent polarity. Full or fractional factorial designs (e.g., 2³ or 2⁴⁻¹) can identify critical factors influencing yield and purity while minimizing experimental iterations . For example, a central composite design could optimize time-sensitive steps like sulfonylation or bromination. Include a feedback loop where preliminary results refine subsequent trials, as demonstrated in reaction path search methodologies .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be applied?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and methyl group integration), HPLC-MS (for purity assessment and molecular ion verification), and FT-IR (to validate sulfonyl fluoride and triazole functional groups). Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities. For example, discrepancies in bromine-related peaks may arise from isotopic splitting, requiring high-resolution MS for clarification .

| Technique | Key Parameters | Application Example |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d6 | Methyl group δ ~2.5 ppm; triazole protons δ 8.1–8.3 ppm |

| HPLC-MS | C18 column, 0.1% TFA | Retention time <5 min; [M+H]⁺ m/z ~268 |

| FT-IR | ATR mode, 400–4000 cm⁻¹ | S=O stretch ~1370 cm⁻¹; C-F stretch ~1150 cm⁻¹ |

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, UV light). Monitor degradation via HPLC every 24 hours for 7 days. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl fluoride group. Degradation products (e.g., sulfonic acids) can be identified using LC-MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can computational reaction path search methods improve the mechanistic understanding of this compound in click chemistry?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model intermediates and transition states in triazole formation. Pair with kinetic Monte Carlo simulations to predict regioselectivity in azide-alkyne cycloadditions. Experimental validation via in-situ IR spectroscopy can track reaction progress, with computational feedback refining activation energy estimates .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate NMR/IR/MS datasets with computational outputs. For instance, if experimental ¹³C NMR shifts deviate >2 ppm from DFT predictions, re-evaluate solvent effects or conformational averaging. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can membrane separation technologies enhance purification of this compound from reaction mixtures?

- Methodological Answer : Utilize nanofiltration membranes (MWCO ~300 Da) to separate the product (MW ~268) from larger byproducts. Optimize solvent polarity (e.g., acetone/water mixtures) to improve flux and selectivity. Compare with traditional methods (e.g., column chromatography) using metrics like purity/yield trade-offs and solvent consumption .

Data Analysis and Optimization

Q. What statistical approaches are effective for optimizing catalytic systems involving this compound?

- Methodological Answer : Implement response surface methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time. For example, a Box-Behnken design can identify nonlinear relationships, while ANOVA quantifies factor significance. Use pareto charts to prioritize variables for scale-up .

Q. How do heterogeneous reaction conditions affect the selectivity of this compound in multi-component reactions?

- Methodological Answer : Screen solid supports (e.g., silica, MOFs) using high-throughput robotic platforms. Monitor selectivity via GC-MS or MALDI-TOF. Surface acidity/basicity (probed by NH₃/CO₂-TPD) often correlates with triazole regioselectivity. Compare with homogeneous conditions to assess leaching effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.